molecular formula C11H12ClNO4 B13577913 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride

Cat. No.: B13577913
M. Wt: 257.67 g/mol
InChI Key: GRZCBLBQWQWJHZ-UHFFFAOYSA-N
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Description

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted furan derivatives.

Scientific Research Applications

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is unique due to its dual furan ring structure, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other furan derivatives and contributes to its diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h1-5,12H,6-7H2,(H,13,14);1H

InChI Key

GRZCBLBQWQWJHZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C(=O)O.Cl

Origin of Product

United States

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